molecular formula C24H22N4O3S B10977900 2-phenyl-N-[4-(quinoxalin-2-ylsulfamoyl)phenyl]butanamide

2-phenyl-N-[4-(quinoxalin-2-ylsulfamoyl)phenyl]butanamide

Katalognummer B10977900
Molekulargewicht: 446.5 g/mol
InChI-Schlüssel: VNSJUVJGNDXLTF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-phenyl-N-[4-(quinoxalin-2-ylsulfamoyl)phenyl]butanamide is a synthetic organic compound with the molecular formula C24H22N4O3S and a molecular weight of 446.52 g/mol . It is known for its complex structure, which includes a quinoxaline ring, a sulfonamide group, and a butanamide backbone. This compound is of interest in various scientific fields due to its potential biological and chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-phenyl-N-[4-(quinoxalin-2-ylsulfamoyl)phenyl]butanamide typically involves multiple steps, starting with the preparation of the quinoxaline ring and the sulfonamide group. The quinoxaline ring can be synthesized through the condensation of o-phenylenediamine with a diketone. The sulfonamide group is introduced by reacting the quinoxaline derivative with a sulfonyl chloride. Finally, the butanamide backbone is formed through an amide coupling reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

2-phenyl-N-[4-(quinoxalin-2-ylsulfamoyl)phenyl]butanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

2-phenyl-N-[4-(quinoxalin-2-ylsulfamoyl)phenyl]butanamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress and inflammation.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 2-phenyl-N-[4-(quinoxalin-2-ylsulfamoyl)phenyl]butanamide involves its interaction with specific molecular targets and pathways. The quinoxaline ring is known to interact with DNA and proteins, potentially leading to the inhibition of key enzymes and signaling pathways. The sulfonamide group can also interact with biological molecules, contributing to the compound’s overall biological activity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-phenyl-N-[4-(quinoxalin-2-ylsulfamoyl)phenyl]butanamide is unique due to its specific combination of a quinoxaline ring, sulfonamide group, and butanamide backbone. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for scientific research .

Eigenschaften

Molekularformel

C24H22N4O3S

Molekulargewicht

446.5 g/mol

IUPAC-Name

2-phenyl-N-[4-(quinoxalin-2-ylsulfamoyl)phenyl]butanamide

InChI

InChI=1S/C24H22N4O3S/c1-2-20(17-8-4-3-5-9-17)24(29)26-18-12-14-19(15-13-18)32(30,31)28-23-16-25-21-10-6-7-11-22(21)27-23/h3-16,20H,2H2,1H3,(H,26,29)(H,27,28)

InChI-Schlüssel

VNSJUVJGNDXLTF-UHFFFAOYSA-N

Kanonische SMILES

CCC(C1=CC=CC=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC4=CC=CC=C4N=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.